molecular formula C13H25BN2O4 B1373238 Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate CAS No. 1072944-29-6

Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1373238
M. Wt: 284.16 g/mol
InChI Key: GNOPTGDXIZOUNY-UHFFFAOYSA-N
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Description


“Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis


The synthesis of this compound is not well-documented in the available literature. Therefore, a detailed synthesis analysis cannot be provided at this time.



Molecular Structure Analysis



Chemical Reactions Analysis


The specific chemical reactions involving “Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate” are not well-documented in the available literature. Therefore, a detailed chemical reactions analysis cannot be provided at this time.



Physical And Chemical Properties Analysis


The physical and chemical properties of “Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate” are not well-documented in the available literature. Therefore, a detailed physical and chemical properties analysis cannot be provided at this time.


Scientific Research Applications

Environmental Presence and Effects

Tert-butyl compounds, including Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate, have been examined for their environmental occurrence and potential effects. Studies reveal that synthetic phenolic antioxidants (SPAs), which include tert-butyl derivatives, are present in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds have raised concerns due to their potential toxicological effects, including hepatic toxicity and endocrine-disrupting effects. Some transformation products of these compounds may pose greater risks than the parent compounds themselves, such as DNA damage at low concentrations by certain derivatives (Liu & Mabury, 2020).

Applications in Synthesis

Tert-butyl derivatives are prominently used in the synthesis of N-heterocycles, serving as intermediates or catalysts in chemical reactions. For example, chiral sulfinamides like tert-butanesulfinamide, closely related to the tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, particularly in the formation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in natural products and therapeutic agents (Philip et al., 2020).

Biodegradation and Fate

Research into the biodegradation and fate of tert-butyl compounds, including ethers like ethyl tert-butyl ether (ETBE), has provided insights into their behavior in soil and groundwater. Microorganisms capable of degrading these compounds aerobically have been identified, highlighting the potential for natural attenuation and bioremediation strategies. The degradation processes involve a series of steps leading to various intermediates, pointing to the complex nature of biodegradation pathways and the influence of environmental conditions on these processes (Thornton et al., 2020).

Industrial and Pharmacological Implications

The tert-butyl group is a common motif in various bioactive compounds, demonstrating a wide range of biological activities. These activities include antioxidant, anticancer, antimicrobial, and antibacterial properties, which make tert-butyl-containing compounds valuable in the cosmetic, agronomic, and pharmaceutical industries. The review of neo fatty acids, neo alkanes, and their derivatives, including those with tert-butyl groups, emphasizes the potential of these compounds in future chemical preparations and industrial applications (Dembitsky, 2006).

Safety And Hazards


The safety and hazards associated with “Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate” are not well-documented in the available literature. Therefore, a detailed safety and hazards analysis cannot be provided at this time.


Future Directions


The future directions for research and applications of “Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate” are not well-documented in the available literature. Therefore, a detailed future directions analysis cannot be provided at this time.


Please note that this analysis is based on the currently available information and may not be comprehensive. Further research may be required to obtain more detailed information about this compound.


properties

IUPAC Name

tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BN2O4/c1-13(2,3)20-12(17)16-7-4-11(10-16)14-18-8-5-15-6-9-19-14/h11,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOPTGDXIZOUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674692
Record name tert-Butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate

CAS RN

1072944-29-6
Record name 1,1-Dimethylethyl 3-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-yl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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